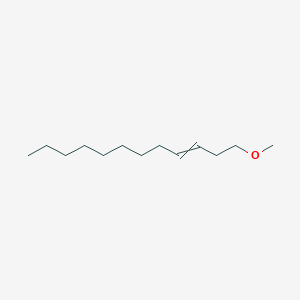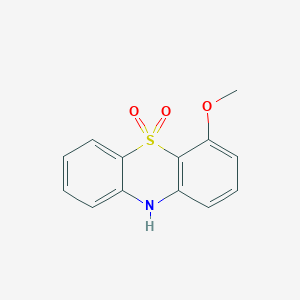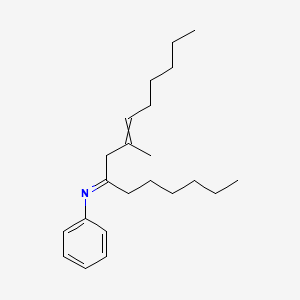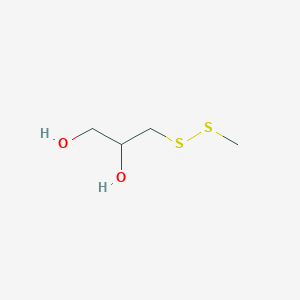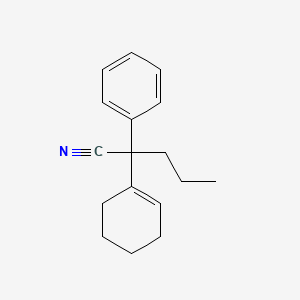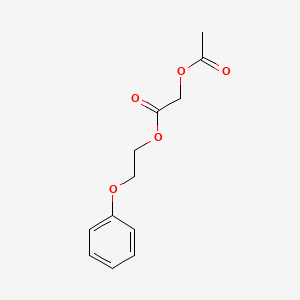
2-Phenoxyethyl (acetyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl (acetyloxy)acetate, also known as acetic acid 2-phenoxyethyl ester, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by its phenoxyethyl group attached to an acetate moiety, making it a versatile ester used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl (acetyloxy)acetate can be synthesized through the esterification of 2-phenoxyethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of 2-phenoxyethanol with acetate esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a catalyst, such as sodium methoxide, and the reaction mixture is heated to promote the transesterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl (acetyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-phenoxyethanol and acetic acid.
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and acetic acid.
Oxidation: Phenoxyacetic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl (acetyloxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl (acetyloxy)acetate primarily involves its hydrolysis to release 2-phenoxyethanol and acetic acid. 2-Phenoxyethanol exhibits antimicrobial properties and acts as a preservative by disrupting microbial cell membranes and inhibiting enzyme activity. The acetate group can also participate in acetylation reactions, modifying the activity of various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: Similar structure but lacks the acetate group. Used as a preservative and solvent.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an ester. Used in herbicides and plant growth regulators.
Ethylene glycol monophenyl ether acetate: Similar ester structure but with different substituents. .
Uniqueness
2-Phenoxyethyl (acetyloxy)acetate is unique due to its combination of the phenoxyethyl and acetate groups, providing a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications, including its use as an intermediate in organic synthesis and as a solvent in industrial processes .
Eigenschaften
CAS-Nummer |
60359-58-2 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-phenoxyethyl 2-acetyloxyacetate |
InChI |
InChI=1S/C12H14O5/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
GKSCHYRVLSESPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)OCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


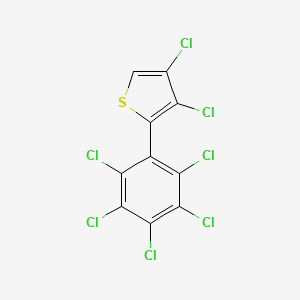
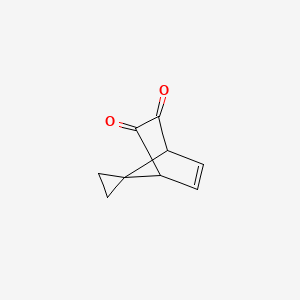
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
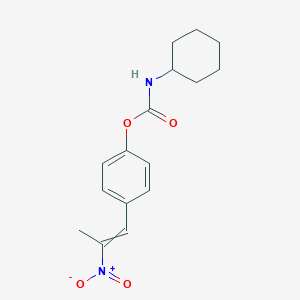
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
